

carpinontriol B CAS number and molecular formula

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Carpinontriol B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpinontriol B is a cyclic diarylheptanoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols used to elucidate these activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Carpinontriol B is characterized by the following properties:



Property	Value	Reference
CAS Number	473451-73-9	[1][2][3]
Molecular Formula	C19H20O6	[1][2]
Molecular Weight	344.35 g/mol	[1][2]
Source	Carpinus turczaninowii, Carpinus betulus	[1][4]
Compound Type	Phenol	[1][2]
Physical Description	Powder	[1]

Biological Activities and Quantitative Data

Carpinontriol B has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. The following tables summarize the key quantitative data from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of **carpinontriol B** have been evaluated through its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Assay	Concentration	Result	Reference
Nitric Oxide (NO) Production Inhibition	Dose-dependent	Significant inhibition	[2]
Interleukin-6 (IL-6) Production Inhibition	Dose-dependent	Considerable inhibition	[2]

Aqueous Stability

The stability of **carpinontriol B** has been assessed at different pH values relevant to physiological conditions.



рН	Incubation Time	Stability	Reference
1.2 (gastric fluid)	81 hours	Stable	[4]
6.8 (intestinal fluid)	81 hours	Stable	[4]
7.4 (blood and tissues)	81 hours	Stable	[4]

Antiproliferative Activity

The cytotoxic effects of **carpinontriol B** have been investigated against human melanoma cell lines.

Cell Line	Concentration	Result	Reference
A375	Up to 1000 μM	Not cytotoxic	[4]
SK-Mel-28	Up to 1000 μM	Not cytotoxic	[4]

Antimicrobial Activity

Carpinontriol B has been reported to exhibit antimicrobial properties.

Assay	Concentration	Result	Reference
Disk Diffusion Assay	40 μ g/disk	Formation of inhibition zones	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays in RAW 264.7 Cells

RAW 264.7 macrophage cells are cultured in an appropriate medium and incubated at 37°C in a 5% CO₂ atmosphere. For experiments, cells are seeded in multi-well plates and allowed to



adhere. Subsequently, the cells are treated with various concentrations of **carpinontriol B** in the presence of 1 μ g/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

- After a 24-hour incubation with carpinontriol B and LPS, the cell culture supernatant is collected.
- An equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
- The mixture is incubated at room temperature to allow for a colorimetric reaction.
- The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
- Culture supernatants from cells treated with carpinontriol B and LPS for 24 hours are collected.
- The concentration of IL-6 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- To assess whether the observed inhibitory effects are due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
- After the 24-hour treatment period, MTT solution is added to the cells and incubated for several hours.
- The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a wavelength of approximately 570 nm.

Aqueous Stability Study

- Solutions of carpinontriol B are prepared in aqueous buffers at different pH values (e.g., 1.2, 6.8, and 7.4).
- The solutions are incubated at a controlled temperature (e.g., 37°C).
- Aliquots are taken at various time points (e.g., 0, 9, and 81 hours).



• The concentration of **carpinontriol B** in the aliquots is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Antiproliferative Assay (MTT Assay)

- Human cancer cell lines (e.g., A375 and SK-Mel-28) are seeded in 96-well plates and allowed to attach.
- The cells are then treated with a range of concentrations of carpinontriol B.
- After a specified incubation period (e.g., 48 or 72 hours), an MTT assay is performed as
 described in the cell viability assay section to determine the effect on cell proliferation.

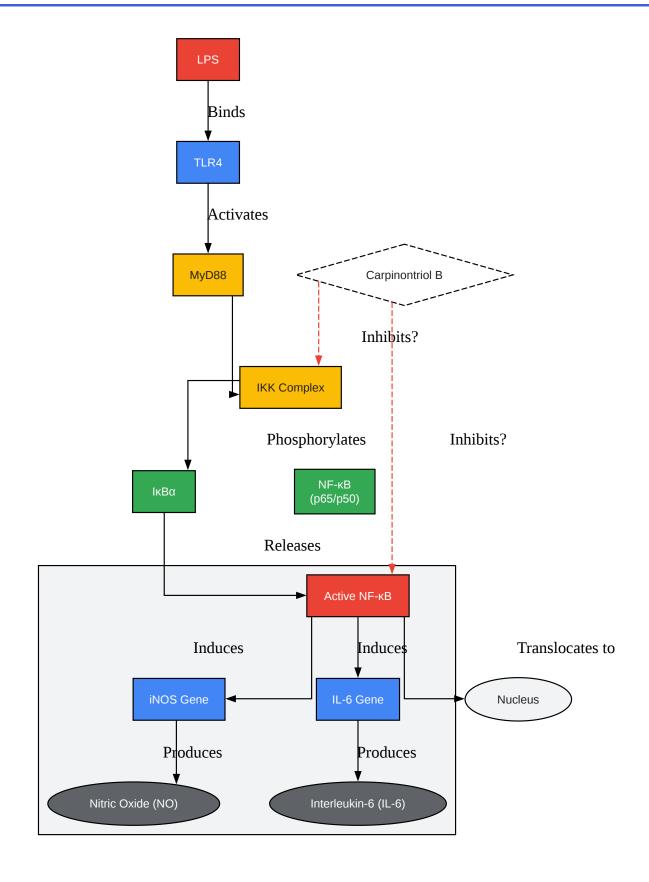
Antimicrobial Disk Diffusion Assay

- A suspension of the target microorganism is uniformly spread on an agar plate.
- Sterile paper disks are impregnated with a known concentration of **carpinontriol B** (e.g., 40 μ g/disk).
- The disks are placed on the surface of the agar.
- The plates are incubated under appropriate conditions for microbial growth.
- The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of **carpinontriol B**, specifically the inhibition of NO and IL-6 production in LPS-stimulated macrophages, suggest an interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, a component of the outer membrane of Gramnegative bacteria, activates this pathway, leading to the transcription of pro-inflammatory genes.





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Figure 1: Proposed mechanism of anti-inflammatory action of Carpinontriol B.



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